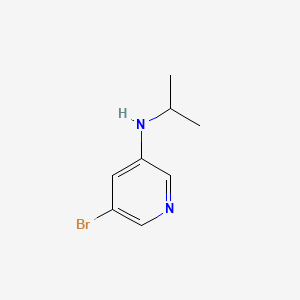

5-bromo-N-isopropylpyridin-3-amine

Overview

Description

5-bromo-N-isopropylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5th position and an isopropyl group attached to the nitrogen atom in the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-isopropylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N-isopropylpyridin-3-amine. This reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-isopropylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of N-oxides.

Reduction: Formation of de-brominated pyridines.

Scientific Research Applications

5-bromo-N-isopropylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-isopropylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the isopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

5-bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of an isopropyl group.

5-bromo-N-methylpyridin-3-amine: Similar structure but with a methyl group instead of an isopropyl group.

5-bromo-3-pyridinamine: Lacks the isopropyl group, making it less sterically hindered.

Uniqueness

5-bromo-N-isopropylpyridin-3-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and potency in various applications compared to similar compounds.

Biological Activity

5-Bromo-N-isopropylpyridin-3-amine is a notable compound in the field of medicinal chemistry, characterized by its unique molecular structure, which includes a bromine atom at the 5th position of the pyridine ring and an isopropyl group attached to the nitrogen. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C8H11BrN2

- CAS Number : 1201643-57-3

The presence of the bromine atom and the isopropyl group significantly influences the compound's reactivity and biological interactions, making it a candidate for various applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Binding Affinity : The bromine atom enhances binding affinity to target proteins.

- Modulation of Pathways : The compound can inhibit or activate specific biochemical pathways, impacting cellular processes related to inflammation and infection response .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce pro-inflammatory cytokine production in cell models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its potent activity against resistant strains of bacteria, supporting its potential use in clinical settings .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting an effective modulation of inflammatory responses. This positions the compound as a candidate for further investigation in treating chronic inflammatory conditions.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to evaluate its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Methyl group instead of isopropyl | Moderate antimicrobial effects |

| 5-Bromo-N-methylpyridin-3-amine | Methyl group on nitrogen | Lower binding affinity |

| 5-Bromo-3-pyridinamine | Lacks isopropyl group | Less potent against bacteria |

The structural uniqueness of this compound contributes to its enhanced biological activity compared to these analogs .

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFUQQIAZCINSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732497 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-57-3 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.